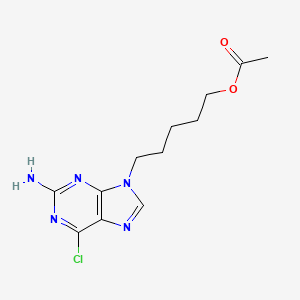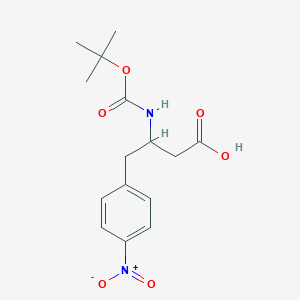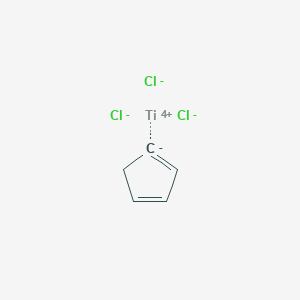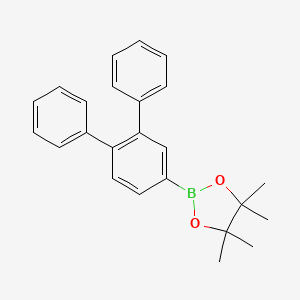
2-(3,4-diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound known for its unique structural properties and applications in various fields of chemistry. This compound features a boron atom coordinated to two oxygen atoms, forming a dioxaborolane ring, and is substituted with a 3,4-diphenylphenyl group and four methyl groups. Its unique structure makes it a valuable reagent in organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-diphenylphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under anhydrous conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene. The mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale chromatography or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert it into boranes or other reduced boron species.
Substitution: It can participate in substitution reactions where the dioxaborolane ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.
Major Products Formed
Oxidation: Boronic acids and boronate esters.
Reduction: Boranes and other reduced boron compounds.
Substitution: Various substituted boron compounds depending on the reactants used.
Applications De Recherche Scientifique
2-(3,4-diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism of action of 2-(3,4-diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, it can interact with biomolecules, potentially disrupting cellular processes and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-diphenylphenyl)ethyl]dimethylamine: Contains a similar diphenylphenyl group but differs in its functional groups and applications.
6-N,6-N,12-N,12-N-tetrakis(3,4-diphenylphenyl)chrysene-6,12-diamine: Another compound with a diphenylphenyl group, used in different chemical contexts.
Uniqueness
2-(3,4-diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane ring structure, which imparts distinct reactivity and stability. This makes it particularly valuable in cross-coupling reactions and other synthetic applications where stability and reactivity are crucial .
Propriétés
Formule moléculaire |
C24H25BO2 |
|---|---|
Poids moléculaire |
356.3 g/mol |
Nom IUPAC |
2-(3,4-diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C24H25BO2/c1-23(2)24(3,4)27-25(26-23)20-15-16-21(18-11-7-5-8-12-18)22(17-20)19-13-9-6-10-14-19/h5-17H,1-4H3 |
Clé InChI |
QASZKEFNFYUWCS-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


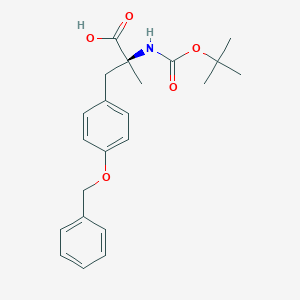
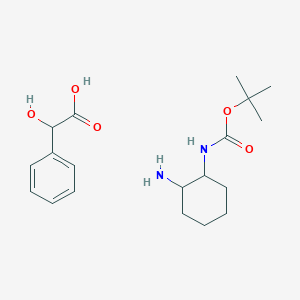
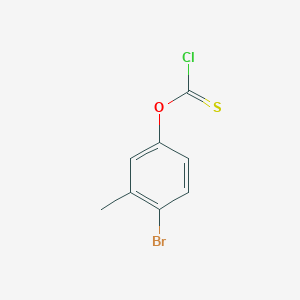
![((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate](/img/structure/B15287130.png)


![8-[[(3R,4S,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one](/img/structure/B15287141.png)

![2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone](/img/structure/B15287156.png)
